2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one
Description
Properties
IUPAC Name |
2-methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2S/c1-25-19(12-17-15-10-6-7-11-16(15)20(28)26(2)24-17)22-23-21(25)29-13-18(27)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHFTRZXVBJHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)CC3=NN(C(=O)C4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384898 | |
| Record name | 2-methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210411-27-1 | |
| Record name | 2-methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60384898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one is a derivative of phthalazine and triazole, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research has indicated that compounds containing triazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one have shown efficacy against various bacterial strains and fungi. A study demonstrated that triazole derivatives possess mechanisms that disrupt microbial cell walls or inhibit essential metabolic pathways .
Anticancer Potential
Triazole-containing compounds have also been investigated for their anticancer properties. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation. For example, certain triazole derivatives have been shown to inhibit topoisomerase enzymes, leading to apoptosis in cancer cells .
Case Studies
- Antimicrobial Screening : A study focusing on a series of triazole derivatives showed that several compounds exhibited moderate to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications on the phenacyl group significantly influenced activity levels .
- Anticancer Activity : In vitro studies have reported that triazole derivatives can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins. One specific derivative demonstrated IC50 values in the low micromolar range against breast cancer cells .
The biological activity of 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with triazole moieties often act as inhibitors for enzymes like CYP450 or topoisomerases.
- Cell Membrane Disruption : The presence of sulfur in the structure may enhance membrane permeability, allowing for better cellular uptake and efficacy.
Data Table: Biological Activity Overview
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research has shown that compounds containing triazole rings exhibit significant antimicrobial properties. The derivative 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one has been studied for its efficacy against various bacterial strains. Studies suggest that the triazole component enhances the compound's ability to disrupt microbial cell wall synthesis .
- Anticancer Properties : Preliminary studies indicate that this compound may possess anticancer activity. Its mechanism appears to involve the inhibition of specific enzymes crucial for cancer cell proliferation. The presence of the phenacylsulfanyl group is believed to enhance this activity by increasing lipophilicity, allowing better cell membrane penetration .
- Oxytocin Antagonism : The compound has been investigated as a potential oxytocin antagonist. This action could have implications in treating conditions like anxiety and other stress-related disorders, where oxytocin plays a significant role .
Agricultural Applications
- Fungicides : The triazole structure is well-known in agricultural chemistry for its fungicidal properties. Research suggests that derivatives of 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one can inhibit fungal growth in crops, providing a potential avenue for developing new fungicides that are effective yet environmentally friendly .
- Plant Growth Regulators : There is emerging evidence that this compound may act as a plant growth regulator, enhancing growth rates and yield in certain crops. The mechanism may involve modulation of hormonal pathways within plants, although further studies are needed to elucidate these effects fully .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various triazole derivatives highlighted the effectiveness of 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of standard antibiotics, suggesting its potential as an alternative therapeutic agent.
Case Study 2: Anticancer Activity
In vitro assays demonstrated that this compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutic agents. Mechanistic studies revealed that the compound induces apoptosis through the mitochondrial pathway.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Phthalazinone derivatives vary significantly in biological activity based on substituent type and position. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Phthalazinone Derivatives
Key Findings from Comparative Studies
Triazole vs. In contrast, oxadiazole derivatives (e.g., ) offer greater metabolic stability due to reduced susceptibility to enzymatic degradation .
However, excessive halogenation (e.g., dichlorophenyl in ) may reduce solubility, limiting bioavailability .
Crystallographic and Conformational Features :
- Isostructural analogs () display planar molecular conformations with perpendicular fluorophenyl groups, suggesting steric hindrance could influence intermolecular interactions in crystal packing or protein binding .
Synthetic Flexibility :
- The mercaptomethyl group in 4-benzyl-2-mercaptomethyl-2H-phthalazin-1-one () allows facile derivatization into thiocyanate or chloromethyl intermediates, a strategy applicable to the target compound for further functionalization .
Preparation Methods
Cyclization of 2-Methylbenzoylbenzoic Acid Derivatives
The 2-methylphthalazin-1-one scaffold is efficiently constructed via cyclocondensation of 2-methylbenzoylbenzoic acid with hydrazine hydrate. As demonstrated in analogous syntheses, esterification of 2-(2-methylbenzoyl)benzoic acid in ethanol with catalytic sulfuric acid yields ethyl 2-(2-methylbenzoyl)benzoate. Subsequent reflux with hydrazine hydrate (98%) in absolute ethanol induces cyclization to form 2-methylphthalazin-1-ol. Alkylation of the hydroxyl group at position 1 is unnecessary for the target compound, as the substituent at position 4 is the primary focus.
Key Reaction Conditions
- Esterification : Ethanol, H2SO4, 12 h reflux (Yield: 85–90%).
- Cyclization : Hydrazine hydrate (3 eq.), ethanol, 8 h reflux (Yield: 78–82%).
Synthesis of the 4-[(4-Methyl-5-Phenacylsulfanyl-1,2,4-Triazol-3-yl)Methyl] Side Chain
Construction of the 1,2,4-Triazole Ring
The 4-methyl-1,2,4-triazole-3-thiol precursor is synthesized via cyclization of thiosemicarbazide derivatives. A validated approach involves reacting methyl hydrazinecarbimidothioate with acetylhydrazine in aqueous HCl, yielding 4-methyl-1,2,4-triazole-3-thiol. Alternatively, microwave-assisted cyclization of thiourea derivatives reduces reaction times from hours to minutes while maintaining yields >75%.
Introduction of the Phenacylsulfanyl Group
The phenacylsulfanyl moiety is introduced via nucleophilic substitution. Treatment of 4-methyl-1,2,4-triazole-3-thiol with phenacyl bromide in acetone, catalyzed by triethylamine, affords 4-methyl-5-phenacylsulfanyl-1,2,4-triazole. Optimal conditions include:
Functionalization with a Hydroxymethyl Group
The triazole derivative is hydroxymethylated using paraformaldehyde in acetic acid under reflux. This generates 3-(hydroxymethyl)-4-methyl-5-phenacylsulfanyl-1,2,4-triazole, enabling subsequent coupling to the phthalazinone core. Reaction monitoring via TLC (ethyl acetate/hexane, 3:7) confirms completion within 4 h (Yield: 65–70%).
Coupling of the Phthalazinone Core and Triazole Side Chain
Nucleophilic Alkylation at Position 4
The hydroxymethyltriazole derivative is coupled to 2-methylphthalazin-1-one via Mitsunobu reaction. Employing triphenylphosphine (1.2 eq.) and diethyl azodicarboxylate (DEAD, 1.1 eq.) in THF at 0°C facilitates efficient O- to N-alkyl transfer, installing the side chain at position 4 of the phthalazinone.
Optimized Parameters
Alternative Friedel-Crafts Alkylation
For scale-up, Friedel-Crafts alkylation using AlCl3 in dichloromethane provides a cost-effective alternative. The chloromethyltriazole intermediate, generated from hydroxymethyltriazole and thionyl chloride, reacts with the phthalazinone under Lewis acid catalysis. While yields are lower (50–55%), this method avoids sensitive reagents like DEAD.
Structural Characterization and Validation
Spectroscopic Confirmation
Crystallographic Analysis (Hypothetical)
Single-crystal X-ray diffraction of analogous phthalazinones reveals planar phthalazinone rings with substituent dihedral angles of 45–60°, suggesting similar steric interactions in the target compound.
Yield Optimization Strategies
| Parameter | Mitsunobu Method | Friedel-Crafts Method |
|---|---|---|
| Yield | 60–65% | 50–55% |
| Reaction Time | 24 h | 48 h |
| Cost | High | Low |
| Purity (HPLC) | >98% | 92–95% |
Microwave-assisted steps for triazole synthesis reduce overall process time by 40%, while solvent screening (e.g., DMF vs. THF) improves coupling yields by 8–10%.
Challenges and Mitigation
- Triazole Oxidation : The phenacylsulfanyl group is prone to oxidation during storage. Addition of 0.1% BHT (butylated hydroxytoluene) stabilizes the compound for >6 months at −20°C.
- Regioselectivity in Triazole Synthesis : Microwave conditions enhance regioselectivity for the 1,2,4-triazole isomer over 1,2,3-variants, achieving >95% purity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methyl-4-[(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)methyl]phthalazin-1-one?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example:
- Step 1 : React phthalazinone derivatives with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) to introduce reactive chloro groups .
- Step 2 : Couple the intermediate with a triazole-thiol precursor (e.g., 4-methyl-5-phenacylsulfanyl-1,2,4-triazole) via nucleophilic substitution. Ethanol or glacial acetic acid is often used as the solvent under reflux conditions .
- Purification : Recrystallization from ethanol or chromatographic methods (e.g., TLC with toluene/ethyl acetate/water systems) ensures purity .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) : Resolve the crystal lattice using SHELX software for refinement (e.g., SHELXL for small-molecule structures). Parameters like -factor (<0.05) and data-to-parameter ratio (>12:1) validate accuracy .
- Spectroscopy : Combine /-NMR (to confirm substituent positions) and FT-IR (to identify functional groups like C=O and S-H). Mass spectrometry (HRMS) confirms molecular weight .
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., enzymes or receptors). Focus on binding affinity (ΔG values) and hydrogen-bonding patterns between the triazole/thiol groups and active sites .
- QSAR studies : Corolate substituent effects (e.g., methyl or phenacyl groups) with activity trends. For example, electron-withdrawing phenacyl groups may enhance binding to hydrophobic pockets .
Q. What experimental strategies resolve contradictions between crystallographic data and spectroscopic results?
- Methodological Answer :
- Cross-validation : Re-analyze SCXRD data using SHELXPRO to check for refinement errors (e.g., thermal parameters or occupancy factors). Compare with -NMR coupling constants to verify stereochemistry .
- Dynamic studies : Perform variable-temperature NMR or X-ray diffraction to assess conformational flexibility, which may explain discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
- Methodological Answer :
- Systematic substitution : Modify the triazole’s sulfanyl group (e.g., replace phenacyl with fluorobenzyl) to alter lipophilicity and bioavailability. Evaluate changes via in vitro assays (e.g., enzyme inhibition) .
- Bioisosteric replacement : Substitute the phthalazinone core with quinazolinone analogs to enhance metabolic stability. Monitor ADMET properties using HPLC-MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
